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molecular formula B2O6Zn3 B077720 trizinc;diborate CAS No. 12536-65-1

trizinc;diborate

Cat. No. B077720
M. Wt: 313.8 g/mol
InChI Key: BIKXLKXABVUSMH-UHFFFAOYSA-N
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Patent
US06780913B2

Procedure details

An aqueous solution was prepared by dissolving 72.5 g of boric acid (B2O3 content of 56.3%) in 1000 ml of pure water. To the aqueous solution were added 95.7 g of a zinc flower (ZnO content of 99.4%) and 217.5 g of boric acid (B2O3 content of 56.3%), and were stirred and mixed together such that the molar ratio of B2O3/ZnO was 2.0. Next, the solution was stirred and reacted at 55° C. for 120 minutes. The solution was further stirred and reacted at 75° C. for 7 hours. The obtained product was filtered, washed with water and was, then, dried at 105° C. to obtain a zinc borate (sample A-7). Table 3 shows the chemical composition and properties of the thus obtained zinc borate (sample A-7), FIG. 14 shows an X-ray diffraction image thereof, and FIG. 15 shows an electron microphotograph thereof.
Quantity
72.5 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
95.7 g
Type
reactant
Reaction Step Two
Quantity
217.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[B:1]([OH:4])([OH:3])[OH:2].[Zn:5]>O>[B:1]([O-:4])([O-:3])[O-:2].[Zn+2:5].[B:1]([O-:4])([O-:3])[O-:2].[Zn+2:5].[Zn+2:5] |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
72.5 g
Type
reactant
Smiles
B(O)(O)O
Name
Quantity
1000 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
95.7 g
Type
reactant
Smiles
[Zn]
Name
Quantity
217.5 g
Type
reactant
Smiles
B(O)(O)O

Conditions

Stirring
Type
CUSTOM
Details
were stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An aqueous solution was prepared
ADDITION
Type
ADDITION
Details
mixed together such that the molar ratio of B2O3/ZnO
STIRRING
Type
STIRRING
Details
Next, the solution was stirred
CUSTOM
Type
CUSTOM
Details
reacted at 55° C. for 120 minutes
Duration
120 min
STIRRING
Type
STIRRING
Details
The solution was further stirred
CUSTOM
Type
CUSTOM
Details
reacted at 75° C. for 7 hours
Duration
7 h
FILTRATION
Type
FILTRATION
Details
The obtained product was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 105° C.

Outcomes

Product
Name
Type
product
Smiles
B([O-])([O-])[O-].[Zn+2].B([O-])([O-])[O-].[Zn+2].[Zn+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06780913B2

Procedure details

An aqueous solution was prepared by dissolving 72.5 g of boric acid (B2O3 content of 56.3%) in 1000 ml of pure water. To the aqueous solution were added 95.7 g of a zinc flower (ZnO content of 99.4%) and 217.5 g of boric acid (B2O3 content of 56.3%), and were stirred and mixed together such that the molar ratio of B2O3/ZnO was 2.0. Next, the solution was stirred and reacted at 55° C. for 120 minutes. The solution was further stirred and reacted at 75° C. for 7 hours. The obtained product was filtered, washed with water and was, then, dried at 105° C. to obtain a zinc borate (sample A-7). Table 3 shows the chemical composition and properties of the thus obtained zinc borate (sample A-7), FIG. 14 shows an X-ray diffraction image thereof, and FIG. 15 shows an electron microphotograph thereof.
Quantity
72.5 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
95.7 g
Type
reactant
Reaction Step Two
Quantity
217.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[B:1]([OH:4])([OH:3])[OH:2].[Zn:5]>O>[B:1]([O-:4])([O-:3])[O-:2].[Zn+2:5].[B:1]([O-:4])([O-:3])[O-:2].[Zn+2:5].[Zn+2:5] |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
72.5 g
Type
reactant
Smiles
B(O)(O)O
Name
Quantity
1000 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
95.7 g
Type
reactant
Smiles
[Zn]
Name
Quantity
217.5 g
Type
reactant
Smiles
B(O)(O)O

Conditions

Stirring
Type
CUSTOM
Details
were stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An aqueous solution was prepared
ADDITION
Type
ADDITION
Details
mixed together such that the molar ratio of B2O3/ZnO
STIRRING
Type
STIRRING
Details
Next, the solution was stirred
CUSTOM
Type
CUSTOM
Details
reacted at 55° C. for 120 minutes
Duration
120 min
STIRRING
Type
STIRRING
Details
The solution was further stirred
CUSTOM
Type
CUSTOM
Details
reacted at 75° C. for 7 hours
Duration
7 h
FILTRATION
Type
FILTRATION
Details
The obtained product was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 105° C.

Outcomes

Product
Name
Type
product
Smiles
B([O-])([O-])[O-].[Zn+2].B([O-])([O-])[O-].[Zn+2].[Zn+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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